Dexpropranolol

Description

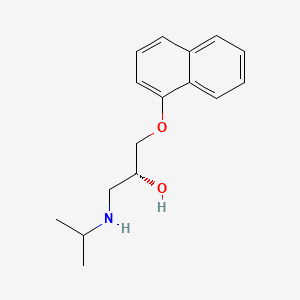

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045304 | |

| Record name | Dexpropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5051-22-9, 13071-11-9 | |

| Record name | (+)-Propranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5051-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexpropranolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexpropranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexpropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexpropranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6KY07UD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Dexpropranolol

Introduction: Beyond Beta-Blockade

Dexpropranolol, the (R)-(+)-enantiomer of the widely recognized non-selective beta-blocker propranolol, presents a fascinating case in stereopharmacology. While racemic propranolol is clinically utilized for its potent antagonism of β-adrenergic receptors, this activity is almost exclusively attributed to its other half, the (S)-(-)-enantiomer (levopropranolol). This compound, in stark contrast, possesses negligible affinity for these receptors.[1] This guide delineates the primary mechanism of action of this compound, moving beyond the shadow of its beta-blocking sibling to elucidate its core function as a potent, non-stereoselective blocker of voltage-gated sodium channels. This membrane-stabilizing activity is the cornerstone of its pharmacological profile and the focus of this technical exploration.

Deconstructing the Stereochemistry of Propranolol: A Tale of Two Enantiomers

Propranolol is administered as a racemic mixture, a 50:50 combination of its (S)- and (R)-enantiomers.[1] It is a critical principle of pharmacology that these enantiomers, being non-superimposable mirror images, can and do interact differently with chiral biological targets such as receptors. The β-adrenergic receptor exhibits a high degree of stereoselectivity, strongly favoring the binding of (S)-propranolol.[2][3] This interaction is responsible for the therapeutic effects associated with propranolol, such as reduced heart rate, blood pressure, and myocardial contractility.[4]

Conversely, this compound's interaction with β-adrenoceptors is profoundly weaker, rendering it virtually inactive as a beta-blocker at therapeutic concentrations.[1] This key distinction is not merely academic; it allows for the isolation and study of propranolol's other pharmacological effects, which are not dependent on β-receptor antagonism.

Primary Mechanism of Action: Membrane Stabilization via Voltage-Gated Sodium Channel Blockade

The principal pharmacological activity of this compound is its membrane-stabilizing effect, a property it shares with Class I antiarrhythmic agents and local anesthetics.[4][5] This effect is independent of adrenergic receptor blockade and is rooted in the direct inhibition of voltage-gated sodium channels (NaV) in the membranes of excitable cells, such as neurons and cardiomyocytes.[6][7]

By blocking these channels, this compound reduces the rapid influx of sodium ions that is necessary for the initiation and propagation of action potentials.[8] This leads to a decrease in cellular excitability, a slowing of nerve impulse conduction, and an increase in the refractory period of tissues.[9]

Crucially, this sodium channel blockade is not stereoselective. Both this compound ((R)-propranolol) and levopropranolol ((S)-propranolol) are equipotent in their ability to inhibit these channels.[6] This demonstrates that the molecular target for this action, unlike the β-receptor, does not possess the chiral discrimination to differentiate between the two enantiomers.

Quantitative Pharmacodynamics: A Comparative Analysis

To fully appreciate the mechanistic divergence of the propranolol enantiomers, a quantitative comparison of their potencies at their respective primary targets is essential. The data clearly illustrates that while (S)-propranolol is a potent β-adrenergic antagonist, both enantiomers exhibit comparable and significant potency at the cardiac voltage-gated sodium channel, NaV1.5.

| Compound | Target | Parameter | Value | Reference |

| (S)-Propranolol | β1-Adrenergic Receptor | log Kd | -8.16 | |

| (S)-Propranolol | β2-Adrenergic Receptor | log Kd | -9.08 | |

| (R)-Propranolol (this compound) | β-Adrenergic Receptors | Activity | Negligible beta-blocking activity | [1] |

| (S)-Propranolol | NaV1.5 Channel (Tonic Block) | IC50 | 23.6 µM | [6] |

| (R)-Propranolol (this compound) | NaV1.5 Channel (Tonic Block) | IC50 | 21.4 µM | [6] |

| (S)-Propranolol | NaV1.5 Channel (Use-Dependent Block) | IC50 | 2.6 µM | [6] |

| (R)-Propranolol (this compound) | NaV1.5 Channel (Use-Dependent Block) | IC50 | 2.7 µM | [6] |

Table 1: Comparative potencies of propranolol enantiomers at β-adrenergic receptors and the NaV1.5 sodium channel.

Molecular Interaction with Voltage-Gated Sodium Channels

This compound's interaction with NaV channels is characteristic of local anesthetics, exhibiting both tonic and use-dependent (or phasic) block.

-

Tonic Block: This refers to the binding of the drug to the channel in its resting state. This compound demonstrates a tonic block with an IC50 of approximately 21.4 µM for the cardiac NaV1.5 channel.[6]

-

Use-Dependent Block: This is a more potent form of inhibition that occurs when the channel is frequently opening and closing, such as during rapid firing rates in neurons or a high heart rate. The drug has a higher affinity for the open and inactivated states of the channel. This results in a more pronounced block in tissues that are highly active. This compound exhibits a significantly more potent use-dependent block, with an IC50 of around 2.7 µM.[6]

Biophysical studies have revealed that the binding site for propranolol enantiomers on the sodium channel is analogous to the receptor site for local anesthetics. Specifically, the interaction is critically dependent on the F1760 residue within the domain 4 S6 segment (D4/S6) of the human NaV1.5 channel.[6] Mutation of this phenylalanine residue to alanine (F1760A) nearly eliminates the sensitivity of the channel to block by this compound, confirming its role as a crucial part of the binding pocket.

The functional consequences of this interaction include a hyperpolarizing shift in the voltage-dependence of steady-state inactivation and a slowing of the recovery from inactivation, which collectively reduce membrane excitability.

Caption: Molecular mechanism of this compound action on a voltage-gated sodium channel.

Experimental Protocol: Characterizing Sodium Channel Block via Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for characterizing the interaction of a compound like this compound with voltage-gated sodium channels is the whole-cell patch-clamp method. This allows for precise control of the cell's membrane potential and direct measurement of the ionic currents flowing through the channels.

Objective:

To determine the IC50 for tonic and use-dependent block of a specific NaV channel subtype (e.g., NaV1.5) expressed in a heterologous system (e.g., HEK-293 cells) by this compound.

Materials:

-

Cell Culture: HEK-293 cells stably expressing the desired human NaV channel α-subunit (e.g., SCN5A for NaV1.5) and auxiliary β-subunits.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

-

Equipment: Patch-clamp amplifier, data acquisition system, inverted microscope, micromanipulators, perfusion system.

-

Test Compound: this compound hydrochloride stock solution (e.g., 10 mM in water), serially diluted to final concentrations in the external solution.

Methodology:

-

Cell Preparation: Plate the HEK-293 cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Achieving Whole-Cell Configuration:

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[3]

-

-

Voltage-Clamp Protocol for Tonic Block:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all NaV channels are in the resting state.

-

Apply a depolarizing step (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a peak sodium current (INa).

-

After recording a stable baseline current, perfuse the cell with increasing concentrations of this compound.

-

Record the steady-state reduction in INa at each concentration. The percentage of inhibition is calculated relative to the baseline current.

-

-

Voltage-Clamp Protocol for Use-Dependent Block:

-

Hold the cell at -120 mV.

-

Apply a train of depolarizing pulses (e.g., 20 pulses to -10 mV for 20 ms each) at a higher frequency (e.g., 10 Hz).

-

Measure the progressive decrease in peak INa during the pulse train.

-

Repeat this protocol in the presence of various concentrations of this compound. The use-dependent block is quantified by comparing the reduction of the last pulse in the train relative to the first.

-

-

Data Analysis:

-

For both tonic and use-dependent block, plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a Hill equation to determine the IC50 (the concentration at which 50% of the current is inhibited).

-

Caption: Experimental workflow for determining this compound's IC50 on NaV channels.

Conclusion

The primary mechanism of action of this compound is fundamentally distinct from the canonical beta-blockade associated with its parent compound, propranolol. Its pharmacological effects are overwhelmingly dictated by its activity as a voltage-gated sodium channel blocker. This action is non-stereoselective and is characterized by both tonic and potent use-dependent inhibition, a profile shared with local anesthetics and Class I antiarrhythmics. By binding to a specific site within the channel pore, this compound stabilizes the cell membrane and reduces excitability. Understanding this core mechanism is paramount for researchers and drug development professionals seeking to explore its potential therapeutic applications, which would be predicated on sodium channel modulation rather than β-adrenergic antagonism.

References

- Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.

- Dörje, F., Füssel, R., & Gies, J. P. (1991). [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol]. Journal de Pharmacie de Belgique, 46(6), 379-388.

- Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185–200.

- Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons.

- CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).

- Wikipedia. (n.d.). Membrane stabilizing effect.

- Wilson, A. G., Brooke, O. G., Lloyd, H. J., & Robinson, B. F. (1969). Mechanism of action of beta-adrenergic receptor blocking agents in angina pectoris: comparison of action of propranolol with this compound and practolol. British Medical Journal, 4(5680), 399–401.

- Dale, T., & Anderson, K. (2019). Membrane stabilizing, anti-oxidative interactions of propranolol and this compound with neutrophils. Biochemical Pharmacology, 58(8), 1331-1339.

- Mak, I. T., & Weglicki, W. B. (1992). Membrane antiperoxidative activities of D-propranolol, L-propranolol and dimethyl quaternary propranolol (UM-272). Pharmacological Research, 25(1), 25–30.

- Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.

- Grokipedia. (n.d.). Sodium channel blocker.

- Healthline. (2024). Sodium Channel Blockers: Types, Benefits, and Side Effects.

- Colatsky, T. J. (1982). Effects of propranolol and a number of its analogues on sodium channels. Journal of Pharmacology and Experimental Therapeutics, 220(1), 226–232.

- Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., George, A. L., Jr, & Roden, D. M. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology, 1, 144.

- NMI. (n.d.). Whole Cell Patch Clamp Protocol.

- Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., George, A. L., Jr, & Roden, D. M. (2010). Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. PMC.

- National Center for Biotechnology Information. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. PubMed.

- Abderemane-Ali, F., & Bou-Abboud, E. (2011). New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers. Frontiers in Pharmacology, 2, 2.

- Frontiers Media S.A. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels.

- ResearchGate. (n.d.). Whole-cell patch-clamp recording and parameters.

- Frishman, W. H. (1982). Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient. Cardiology, 69 Suppl 1, 62-76.

- Hallows, K. R., & Feller, D. R. (1988). Regional effects of propranolol on intraventricular conduction in coronary artery disease. Journal of Cardiovascular Pharmacology, 12(5), 585-590.

- Bankston, J. R., & Kass, R. S. (2010). Molecular determinants of local anesthetic action of beta-blocking drugs: Implications for therapeutic management of long QT syndrome variant 3. Heart Rhythm, 7(11), 1677–1683.

- Hieble, J. P. (2000). Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium. British Journal of Pharmacology, 135(2), 451-461.

- Hille, B. (1977). Molecular mechanisms of nerve block by local anesthetics. Anesthesiology, 47(1), 4-11.

- Sada, H., & Ban, T. (1981). Frequency-dependent block of nerve conduction by beta-adrenergic blocking agents. Archives Internationales de Pharmacodynamie et de Thérapie, 254(1), 134-144.

- Bankston, J. R., & Kass, R. S. (2010). Molecular determinants of local anesthetic action of beta-blocking drugs: Implications for therapeutic management of long QT syndrome variant 3. Heart Rhythm, 7(11), 1677–1683.

Sources

- 1. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. researchgate.net [researchgate.net]

- 6. Beta 2 Adrenergic Receptor Antagonist Propranolol and Opioidergic Receptor Antagonist Naltrexone Produce Synergistic Effects on Breast Cancer Growth Prevention by Acting on Cancer Cells and Immune Environment in a Preclinical Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dexpropranolol: Chemical Structure and Properties

This guide provides a comprehensive technical overview of dexpropranolol, the (R)-(+)-enantiomer of propranolol. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, physicochemical properties, pharmacological characteristics, metabolic fate, and analytical and synthetic methodologies.

Introduction: The Stereochemical Dichotomy of Propranolol

Propranolol, a widely recognized non-selective beta-adrenergic receptor antagonist, is clinically administered as a racemic mixture of two enantiomers: (S)-(-)-propranolol (espropranolol) and (R)-(+)-propranolol (this compound).[1] While chemically identical in constitution, these stereoisomers exhibit significant differences in their pharmacological activity. The beta-blocking therapeutic effect of propranolol is almost exclusively attributed to the (S)-(-)-enantiomer, which is approximately 100 times more potent in this regard than this compound.[1][2] This stereoselectivity is a critical consideration in drug development and pharmacological research. This guide focuses specifically on the chemical and physical properties of this compound.

Chemical Identity and Structure

This compound is the dextrorotatory enantiomer of propranolol. Its chemical identity is defined by its specific three-dimensional arrangement of atoms.

-

IUPAC Name: (2R)-1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol[3]

-

CAS Number: 5051-22-9 (for the free base)[3] and 13071-11-9 (for the hydrochloride salt)[4][5]

-

Chemical Formula: C₁₆H₂₁NO₂[3]

-

Molecular Weight: 259.34 g/mol [3]

The core structure of this compound consists of a naphthalene ring linked through an ether bond to a propanolamine side chain. The stereocenter at the second carbon of the propanolamine chain is in the (R) configuration.

Caption: Chemical structure of this compound with the (R) stereocenter indicated.

Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₂ | [3] |

| Molecular Weight | 259.34 g/mol | [3] |

| Melting Point | 96 °C (propranolol racemate) | [6] |

| pKa | 9.45 | [6][7] |

| Solubility | Soluble in DMSO.[5] The hydrochloride salt is soluble in water and ethanol.[8][9] | [5][8][9] |

| LogP | 3.48 (propranolol racemate) | [6] |

| Appearance | White or almost white powder (hydrochloride salt) | [7] |

Mechanism of Action: A Tale of Stereoselectivity

This compound is a non-selective antagonist of beta-adrenergic receptors (β-ARs), however, its affinity for these receptors is significantly lower than its (S)-enantiomer.[10] Beta-adrenergic receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11] This signaling cascade mediates various physiological responses, including increased heart rate and contractility.

The therapeutic efficacy of propranolol in conditions like hypertension and angina pectoris is primarily due to the potent blockade of β1- and β2-adrenergic receptors by the (S)-enantiomer.[10] this compound, having negligible β-adrenergic receptor blocking activity, does not contribute significantly to this primary therapeutic effect.[10]

Caption: Simplified signaling pathway of beta-adrenergic receptor activation and the inhibitory role of this compound.

Pharmacokinetics and Metabolism

Following oral administration, propranolol is well-absorbed but undergoes extensive first-pass metabolism in the liver.[6] The metabolism of propranolol is stereoselective.

The primary metabolic pathways for propranolol include:

-

Ring Hydroxylation: Primarily at the 4-position to form 4-hydroxypropranolol, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6 .[12][13]

-

N-deisopropylation: This side-chain oxidation is catalyzed predominantly by CYP1A2 .[12][13]

-

Glucuronidation: Direct conjugation with glucuronic acid.[13]

Caption: Major metabolic pathways of this compound.

Analytical Methodologies

Accurate quantification of this compound, often in the presence of its enantiomer, is crucial for pharmacokinetic and formulation studies.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of propranolol in pharmaceutical formulations.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A Chirex 3022 column is effective for enantiomeric separation.[4]

-

Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 0.01 M disodium hydrogen phosphate, pH 3.5) in a suitable ratio (e.g., 50:35:15 v/v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 290 nm.[14]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.

-

Quantification: Create a calibration curve using standards of known concentrations to determine the concentration of this compound in the sample. The linearity range for propranolol enantiomers has been established between 5-100 µg/mL.[4]

Sources

- 1. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of Propranolol | SIELC Technologies [sielc.com]

- 4. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 5. This compound | C16H21NO2 | CID 21138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - US [thermofisher.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Cytochrome P450 enzymes involved in the enhancement of propranolol N-desisopropylation after repeated administration of propranolol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of beta-adrenergic receptor blocking agents in angina pectoris: comparison of action of propranolol with this compound and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 12. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomer in the Mirror: An In-depth Technical Guide to the Biological Activity of (R)-(+)-Propranolol

A Foreword for the Researcher: This guide delves into the often-overlooked biological activities of (R)-(+)-propranolol, the dextrorotatory enantiomer of the widely recognized non-selective beta-blocker. While its sibling, (S)-(-)-propranolol, is lauded for its potent beta-adrenergic antagonism, a nuanced understanding of (R)-(+)-propranolol's distinct pharmacological profile is crucial for researchers, scientists, and drug development professionals. This document moves beyond the canonical beta-blockade to explore the unique molecular interactions and signaling pathways modulated by this distinct stereoisomer.

The Stereochemical Dichotomy of Propranolol: Beyond Beta-Blockade

Propranolol, administered clinically as a racemic mixture, is a classic example of stereoselectivity in pharmacology. The therapeutic efficacy of racemic propranolol in cardiovascular diseases is overwhelmingly attributed to the (S)-(-)-enantiomer, which exhibits a significantly higher affinity for beta-adrenergic receptors.[1]

The biological activity of the two enantiomers is starkly different. The (S)-(-)-isomer of propranolol is approximately 60 to 100 times more active in blocking beta-adrenergic receptors than the (R)-(+)-form.[1] This profound difference in potency underscores the importance of considering the stereochemistry of chiral drugs in both research and clinical settings.

While possessing significantly weaker beta-blocking activity, (R)-(+)-propranolol is not biologically inert. Its distinct pharmacological properties, independent of beta-adrenergic receptor antagonism, present unique opportunities for therapeutic exploration and as a tool for scientific investigation.

Quantitative Analysis of Beta-Adrenergic Receptor Binding

A quantitative comparison of the binding affinities of the propranolol enantiomers for β1 and β2-adrenergic receptors is fundamental to understanding their differential pharmacology. While precise Ki values can vary slightly between studies depending on the experimental conditions (e.g., tissue source, radioligand used), the general consensus highlights a significant disparity in affinity.

| Enantiomer | Receptor Subtype | Approximate Ki (nM) | Potency Relative to (S)-(-)-propranolol |

| (S)-(-)-Propranolol | β1-adrenergic | ~1-5 | ~100x more potent |

| (R)-(+)-Propranolol | β1-adrenergic | ~100-500 | - |

| (S)-(-)-Propranolol | β2-adrenergic | ~1-5 | ~100x more potent |

| (R)-(+)-Propranolol | β2-adrenergic | ~100-500 | - |

Table 1: Comparative Binding Affinities of Propranolol Enantiomers for Beta-Adrenergic Receptors. This table summarizes the approximate equilibrium dissociation constants (Ki) for (S)-(-)- and (R)-(+)-propranolol at β1 and β2-adrenergic receptors, demonstrating the significantly lower affinity of the (R)-(+)-enantiomer.

Non-Canonical Biological Activities of (R)-(+)-Propranolol

The most intriguing aspects of (R)-(+)-propranolol's pharmacology lie in its effects that are independent of beta-adrenergic receptor blockade. These "off-target" activities provide avenues for novel therapeutic applications and a deeper understanding of cellular signaling.

Membrane Stabilizing Effects via Voltage-Gated Sodium Channel Blockade

Both enantiomers of propranolol possess a local anesthetic effect, a property attributed to their ability to block voltage-gated sodium channels.[2] This "membrane stabilizing" activity is not stereospecific, with both (R)-(+)- and (S)-(-)-propranolol exhibiting similar potency in blocking cardiac, neuronal, and skeletal voltage-gated sodium channels.[2][3]

This action is responsible for some of the antiarrhythmic effects of propranolol, particularly at higher concentrations, and may contribute to its effects on the central nervous system.[2] The blockade of these channels reduces the influx of sodium ions into the cell, thereby decreasing the excitability of nerve and muscle tissues.

Inhibition of Thyroxine (T4) to Triiodothyronine (T3) Conversion

A notable and clinically relevant activity of (R)-(+)-propranolol is its ability to inhibit the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[4][5] This effect is primarily due to the inhibition of the 5'-deiodinase enzyme.[6] Interestingly, this action is attributed to the D-isomer (R-(+)-propranolol) and is independent of its beta-blocking activity.[5] This property contributes to the therapeutic utility of racemic propranolol in the management of hyperthyroidism and thyroid storm.[6] An unidentified metabolite of propranolol, rather than the parent drug itself, is thought to be responsible for this effect.[5][6]

Experimental Protocols for Characterizing (R)-(+)-Propranolol Activity

To rigorously assess the distinct biological activities of (R)-(+)-propranolol, specific and validated experimental protocols are essential. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of (R)-(+)-propranolol for β1- and β2-adrenergic receptors.

Objective: To quantify the binding affinity of (R)-(+)-propranolol to β1 and β2-adrenergic receptors in a competitive binding experiment.

Materials:

-

Cell membranes expressing a known density of β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells stably transfected with the receptor).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

-

Non-labeled ligands: (R)-(+)-propranolol, (S)-(-)-propranolol (for comparison), and a high-affinity non-selective beta-blocker for determining non-specific binding (e.g., unlabeled propranolol at a high concentration).

-

Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes + Radioligand.

-

Non-specific Binding: Membranes + Radioligand + high concentration of unlabeled propranolol (e.g., 10 µM).

-

Competitive Binding: Membranes + Radioligand + increasing concentrations of (R)-(+)-propranolol (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation: Add the radioligand to all wells at a concentration near its Kd for the receptor. Initiate the binding reaction by adding the membrane suspension. Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration ((R)-(+)-propranolol).

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choices:

-

The choice of radioligand is critical; [³H]-DHA and [¹²⁵I]-CYP are commonly used high-affinity, non-selective beta-adrenergic receptor antagonists.

-

Using a high concentration of an unlabeled ligand to define non-specific binding is essential to ensure that only binding to the receptor of interest is measured.

-

The range of competitor concentrations should span several orders of magnitude to accurately define the top and bottom plateaus of the competition curve, allowing for a precise IC₅₀ determination.

Functional Assay: cAMP Measurement

This protocol describes a functional assay to assess the antagonistic effect of (R)-(+)-propranolol on agonist-induced cyclic AMP (cAMP) production, a key downstream signaling event of beta-adrenergic receptor activation.

Objective: To determine the functional potency of (R)-(+)-propranolol in inhibiting agonist-stimulated cAMP production in cells expressing beta-adrenergic receptors.

Materials:

-

A suitable cell line endogenously or recombinantly expressing β1 or β2-adrenergic receptors (e.g., HEK293, CHO, or A549 cells).

-

Cell culture medium and supplements.

-

A non-selective beta-adrenergic agonist (e.g., Isoproterenol).

-

(R)-(+)-propranolol and (S)-(-)-propranolol.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-treatment with Antagonist: Wash the cells with serum-free medium. Pre-incubate the cells with increasing concentrations of (R)-(+)-propranolol or (S)-(-)-propranolol for 15-30 minutes at 37°C. Include a vehicle control.

-

Agonist Stimulation: Add the beta-adrenergic agonist (isoproterenol) at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control. The PDE inhibitor should be included in this step.

-

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).

-

Data Analysis:

-

Normalize the data to the basal (unstimulated) and maximal (agonist-only) responses.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Calculate the functional antagonist potency (pA₂) using the Schild analysis if a competitive antagonism is observed.

-

Causality Behind Experimental Choices:

-

The use of a PDE inhibitor is crucial to amplify the cAMP signal and increase the assay window by preventing its rapid degradation.

-

Stimulating with a submaximal concentration of the agonist (EC₈₀) allows for a sensitive detection of the inhibitory effects of the antagonist.

-

Comparing the potency of (R)-(+)-propranolol to the well-characterized (S)-(-)-enantiomer provides a clear benchmark for its relative functional activity.

Visualizing the Signaling Pathways of (R)-(+)-Propranolol

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways influenced by (R)-(+)-propranolol.

Figure 1: (R)-(+)-Propranolol's Membrane Stabilizing Effect. This diagram illustrates how (R)-(+)-propranolol blocks voltage-gated sodium channels, leading to reduced sodium influx and membrane stabilization.

Figure 2: Inhibition of T4 to T3 Conversion by a Metabolite of (R)-(+)-Propranolol. This diagram depicts the inhibition of the 5'-deiodinase enzyme by a metabolite of (R)-(+)-propranolol, leading to a reduction in the production of the active thyroid hormone, T3.

Conclusion and Future Directions

While the beta-blocking prowess of (S)-(-)-propranolol has rightfully dominated its pharmacological narrative, a comprehensive understanding of propranolol necessitates a detailed examination of its dextrorotatory enantiomer. (R)-(+)-propranolol, with its distinct membrane-stabilizing and metabolic effects, is more than just a less potent stereoisomer. Its unique biological activities, independent of beta-adrenergic antagonism, offer a fertile ground for further research and the potential for novel therapeutic strategies. Future investigations should focus on elucidating the precise molecular mechanisms underlying its non-canonical effects and exploring its therapeutic potential in conditions where beta-blockade is not the desired primary outcome.

References

- Propranolol. (n.d.). In Wikipedia.

- Cieślik, P., & Ficek, W. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 659. [Link]

- Kaumann, A. J., & Molenaar, P. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedebergs Archives of Pharmacology, 331(1), 60–70. [Link]

- Bhushan, R., & Kumar, V. (2018). Methods and approaches for determination and enantioseparation of (RS)-propranolol. Chirality, 30(10), 1137-1154. [Link]

- Wiersinga, W. M. (1991). Propranolol and thyroid hormone metabolism. Thyroid, 1(3), 273–277. [Link]

- Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., & George, A. L., Jr. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology, 1, 144. [Link]

- Motulsky, H. J., & Insel, P. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e945. [Link]

- Whalen, E. J., Johnson, A. K., & Lewis, S. J. (1999). Downregulation of propranolol-sensitive β-adrenoceptor signaling after inhibition of nitric oxide synthesis. British Journal of Pharmacology, 126(4), 1018–1024. [Link]

- Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., & George, A. L. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology, 1, 144. [Link]

- Zhang, Y., & Wang, R. (2013). A simple method for the determination of enantiomeric composition of propranolol enantiomers. The Analyst, 138(1), 107–110. [Link]

- Heyma, P., Larkins, R. G., Campbell, D. G., & Ng, K. W. (1980). Propranolol decreases serum thyroxine as well as triiodothyronine in rats: a protein-binding effect. Endocrinology, 106(5), 1437–1440. [Link]

- Pasquier, E., André, N., & Street, J. (2013). Schematic representation of biased signaling of propranolol on β2-AR...

- Atlas, D., Steer, M. L., & Levitzki, A. (1974). Stereospecific binding of propranolol and catecholamines to the beta-adrenergic receptor. Proceedings of the National Academy of Sciences of the United States of America, 71(10), 4246–4248. [Link]

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL.

- Abdesselem, M., & El-Sherif, N. (2011). New insights into cardiac and brain sodium channels modulation by beta blockers. Frontiers in Pharmacology, 2, 1. [Link]

- Gumustas, M., Ozkan, S. A., & Uslu, B. (2011). Determination of enantiomers of atenolol and propranolol in pharmaceutical formulations by HPLC.

- Heyma, P., Larkins, R. G., Higginbotham, L., & Ng, K. W. (1980). D-propranolol and DL-propranolol both decrease conversion of L-thyroxine to L-triiodothyronine. British Medical Journal, 281(6232), 24–25. [Link]

- Ferrara, N., & Ferrara, F. (2020). β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile. International Journal of Molecular Sciences, 21(2), 529. [Link]

- Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., & George Jr, A. L. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in pharmacology, 1, 144. [Link]

- Dr. Oracle. (2025, April 13). Does propranolol (a beta blocker) inhibit the conversion of thyroxine (T4) to triiodothyronine (T3)? Dr. Oracle. [Link]

- Greenstein, J. L., & Winslow, R. L. (2011). Propranolol both inhibits and maintains the b 1 -adrenergic-mediated Ca...

- Rachelefsky, G. S., Katz, R. M., & Siegel, S. C. (1982). Comparison of the beta 1 and beta 2 adrenoceptor blocking properties of acebutolol and propranolol. Chest, 82(6), 668–673. [Link]

- Iacovino, A., Pierri, G., Iacobellis, G., & de Candia, M. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57. [Link]

- Kaumann, A. J., & Molenaar, P. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Semantic Scholar. [Link]

- Stojanovska, N., & Dimitrovska, A. (2021). Separation of propranolol enantiomers using chiral HPLC.

- Sadybekov, A., & Filizola, M. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-propranolol and DL-propranolol both decrease conversion of L-thyroxine to L-triiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Propranolol and thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomerism of Propranolol: A Comparative Analysis of Dexpropranolol and (S)-(-)-Propranolol

Abstract

Propranolol, a widely utilized beta-adrenergic antagonist, serves as a quintessential example of the profound impact of stereoisomerism on pharmacotherapy. Marketed as a racemic mixture, it comprises two enantiomers, (R)-(+)-propranolol (dexpropranolol) and (S)-(-)-propranolol, which exhibit starkly different pharmacological profiles. This technical guide provides an in-depth exploration of the core chemical, pharmacological, and analytical distinctions between these stereoisomers. We will dissect their differential interactions with adrenergic receptors, explore the stereoselective nature of their pharmacokinetics, and detail the methodologies required for their analytical separation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of propranolol's chirality and its implications.

Introduction: The Central Role of Chirality in Pharmacology

Many organic molecules, including a significant portion of pharmaceutical agents, are chiral. This means they exist as two non-superimposable mirror images, known as enantiomers. While possessing identical chemical formulas and physical properties in an achiral environment, their three-dimensional arrangement leads to distinct interactions with chiral biological systems, such as receptors and enzymes.

The Easson-Stedman hypothesis provides a foundational model for understanding this phenomenon, proposing that for a chiral molecule to elicit a biological response, a minimum of three points of interaction with its receptor are necessary. The more potent enantiomer (the eutomer) can achieve this three-point binding, whereas its counterpart (the distomer) can only bind at two of these sites, resulting in significantly lower or different activity. Propranolol is a classic illustration of this principle, where its therapeutic effects are almost exclusively attributed to one of its enantiomers.

The Enantiomers of Propranolol

Propranolol, with the chemical name (RS)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol, has a single chiral center at the carbon atom bearing the hydroxyl group in the propanol side chain. This gives rise to two enantiomers:

-

(S)-(-)-Propranolol: The levorotatory isomer, often referred to as the eutomer.

-

(R)-(+)-Propranolol (this compound): The dextrorotatory isomer, considered the distomer in the context of beta-blockade.

Caption: Chemical structures of (S)-(-)-propranolol and this compound.

Comparative Pharmacodynamics

The biological activities of the propranolol enantiomers diverge significantly, primarily at their main target, the beta-adrenergic receptors, but also in their secondary effects.

Beta-Adrenergic Receptor Blockade

The primary mechanism of action for propranolol's therapeutic effects—such as treating hypertension, angina, and anxiety—is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors. This activity is overwhelmingly attributed to the (S)-(-)-enantiomer.

(S)-(-)-propranolol is approximately 60 to 100 times more potent as a beta-blocker than this compound. The latter has negligible beta-blocking activity at therapeutic concentrations. This dramatic difference in potency is a direct consequence of the stereospecific binding requirements of the beta-adrenergic receptor. The (S)-configuration allows for the optimal three-point interaction between the drug and the receptor, consistent with the Easson-Stedman hypothesis.

Caption: Differential binding of propranolol enantiomers to a β-receptor.

| Enantiomer | Target | Binding Affinity (Kd) / Potency | Primary Effect |

| (S)-(-)-Propranolol | β1 and β2-Adrenergic Receptors | High affinity; -log(Kd) ≈ 8.6 | Potent competitive antagonist |

| This compound | β1 and β2-Adrenergic Receptors | Very low affinity; ~100-fold less potent than (S)-isomer | Negligible beta-blockade |

Membrane-Stabilizing Effect (MSE)

Both enantiomers of propranolol exhibit a local anesthetic or "membrane-stabilizing" effect, which is attributed to the blockade of voltage-gated sodium channels. This action is independent of beta-adrenergic receptor antagonism. This compound and (S)-(-)-propranolol are roughly equipotent in this regard. While this effect contributes to propranolol's antiarrhythmic properties, particularly at high concentrations, it is not responsible for its primary anti-anginal or antihypertensive benefits.

Other Pharmacological Activities

Research has explored other potential therapeutic avenues for this compound, separate from beta-blockade. Notably, studies have shown that this compound can inhibit vasculogenesis in infantile hemangioma models by disrupting the transcriptional activity of the SOX18 protein. This suggests a potential therapeutic use for the R(+) enantiomer that is independent of its weak beta-blocking activity and could reduce the side effects associated with the (S)-(-) enantiomer in this pediatric population.

Stereoselective Pharmacokinetics (ADME)

The body handles the two enantiomers of propranolol differently, a phenomenon known as stereoselective pharmacokinetics. This affects their absorption, distribution, metabolism, and excretion (ADME).

-

Absorption and Distribution: Propranolol is highly lipophilic and well-absorbed orally, but it undergoes extensive first-pass metabolism in the liver. While absorption itself is not markedly stereoselective, protein binding in the plasma is.

-

Metabolism: The metabolism of propranolol is the most significant source of pharmacokinetic stereoselectivity. The liver metabolizes propranolol through three main pathways: ring hydroxylation, side-chain oxidation, and direct glucuronidation. The enzymes responsible, particularly CYP2D6 and CYP1A2, often show a preference for one enantiomer over the other.

-

Generally, the metabolism is stereoselective for the less active This compound , especially via ring hydroxylation. This leads to a higher plasma concentration of the active (S)-(-)-enantiomer after administration of the racemic mixture.

-

At lower concentrations, this compound is metabolized preferentially. However, at higher concentrations, this pathway can become saturated, altering the metabolic ratio.

-

-

Excretion: Metabolites are primarily excreted in the urine.

The stereoselective metabolism means that the ratio of (S)- to (R)-enantiomers in the plasma is not 1:1 and can be influenced by genetic polymorphisms in metabolic enzymes (e.g., CYP2D6 poor vs. extensive metabolizers), dose, and co-administered drugs that inhibit these enzymes.

| Parameter | (S)-(-)-Propranolol | This compound | Notes |

| Metabolism | Metabolized less rapidly | Preferentially metabolized (especially via ring hydroxylation) | Results in higher plasma concentrations of the (S)-enantiomer. |

| Plasma Protein Binding | Stereospecific binding to α1-acid glycoprotein. | Stereospecific binding to α1-acid glycoprotein. | Differences in binding can affect the free fraction of the drug. |

| Bioavailability | Bioavailability is higher when administered as a racemate compared to the pure enantiomer. | The presence of the (S)-isomer appears to inhibit the metabolism of the (R)-isomer. | Enantiomer-enantiomer interaction during first-pass metabolism. |

Analytical Protocol: Chiral HPLC Separation

To accurately study the pharmacokinetics and pharmacodynamics of propranolol, it is essential to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard method.

Experimental Protocol: Chiral HPLC for Propranolol Enantiomers

This protocol provides a representative method for the enantioseparation of propranolol.

Objective: To achieve baseline separation of (R)-(+)-propranolol and (S)-(-)-propranolol using normal-phase chiral HPLC.

Instrumentation:

-

HPLC system with a pump, autosampler, and column thermostat.

-

UV or tandem mass spectrometry (MS/MS) detector.

Chromatographic Conditions:

-

Chiral Column: Amylose-based CSP, such as ChiralPak IA or Chiralcel OD-H (e.g., amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Mobile Phase: A mixture of a non-polar solvent, an alcohol modifier, and a basic additive. A common composition is n-heptane/ethanol/diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 290 nm or MS/MS in Multiple Reaction Monitoring (MRM) mode (transition m/z 260.2 -> 116.0).

Step-by-Step Methodology:

-

System Preparation: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Standard Preparation:

-

Prepare a stock solution of racemic propranolol HCl in methanol (e.g., 0.5 mg/mL).

-

Prepare a separate stock solution of the pure (S)-(-)-propranolol standard to confirm the elution order.

-

-

Sample Preparation (for biological matrices): This typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug from plasma or urine, followed by reconstitution in a suitable solvent.

-

Injection: Inject 10-20 µL of the standard or prepared sample into the HPLC system.

-

Data Acquisition: Run the chromatogram and record the data from the detector. The (S)-(-) isomer typically elutes first, followed by the (R)-(+) isomer under these conditions.

-

Analysis: Identify the peaks by comparing their retention times to the pure standard. Quantify the peaks by integrating their areas.

Caption: Workflow for chiral HPLC analysis of propranolol enantiomers.

Clinical and Therapeutic Significance

Propranolol is prescribed as a racemic mixture for various cardiovascular and non-cardiovascular conditions, including hypertension, angina pectoris, myocardial infarction, and migraine prophylaxis. The therapeutic efficacy for these indications is derived from the beta-blocking action of the (S)-(-)-enantiomer.

The decision to market a racemate instead of a pure enantiomer is often driven by historical context and manufacturing costs. However, the presence of this compound is not entirely benign. While it doesn't contribute to the desired therapeutic effect, it does contribute to the overall drug load and possesses its own pharmacological profile, including the membrane-stabilizing effect. For most indications, this is not clinically problematic. However, understanding the distinct properties of each enantiomer opens the door for developing "chiral switch" drugs or exploring novel uses for the distomer, as seen in the research on infantile hemangiomas.

Conclusion

The case of propranolol provides a compelling and technically rich illustration of the importance of stereochemistry in drug action and disposition. The (S)-(-)-enantiomer is a potent beta-blocker, while this compound is virtually inactive at beta-receptors but possesses other pharmacological properties. Furthermore, the stereoselective metabolism of the drug leads to a complex pharmacokinetic profile that can have clinical implications. A thorough understanding of these differences, supported by robust analytical methodologies like chiral HPLC, is crucial for researchers and clinicians in the fields of pharmacology and drug development to optimize therapy and explore new therapeutic possibilities.

References

- Propranolol - Wikipedia. Wikipedia. [Link]

- Głogowska-Szeląg, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

- Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]

- SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. [Link]

- This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

- Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

- Wilson, A. G., et al. (1973). Mechanism of action of beta-adrenergic receptor blocking agents in angina pectoris: comparison of action of propranolol with this compound and practolol. PubMed. [Link]

- Harps, L. C., et al. (2021). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. [Link]

- Mansur, A. P., et al. (1998).

- Easson-Stedman hypothetical interaction between the two enantiomers of...

- Tong, W., et al. (2002).

- Propranolol: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

- Abet, H., et al. (1989). Pharmacokinetic data of propranolol enantiomers in a comparative human study with (S)- and (R,S)-propranolol. PubMed. [Link]

- van der Wouw, P. A., et al. (1987). Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs. PubMed. [Link]

- Separation of propranolol enantiomers using chiral HPLC.

- Gille, E., et al. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. PubMed. [Link]

- Acevska, A., et al. (2018). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian Pharmaceutical Bulletin. [Link]

- Ruffolo, R. R. Jr., & Waddell, J. E. (1982). Differences in the applicability of the easson-stedman hypothesis to the alpha 1- and alpha 2-adrenergic effects of phenethylamines and imidazolines. PubMed. [Link]

- Todorovic, V., et al. (2021). Non–beta blocker enantiomers of propranolol and atenolol inhibit vasculogenesis in infantile hemangioma.

- Wilson, A. G., et al. (1973). Mechanism of action of βadrenergic receptor blocking agents in angina pectoris: Comparison of action of propranolol with this compound and practolol. The BMJ. [Link]

- Wang, Y., et al. (2012). [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry]. PubMed. [Link]

- Propranolol (Cardiovascular)

- Anderson, R., et al. (1990). Membrane stabilizing, anti-oxidative interactions of propranolol and this compound with neutrophils. PubMed. [Link]

- Explain Easson and Stedman hypothetical interaction

The Stereochemical Divergence: A Technical History of Dexpropranolol's Discovery and Scientific Utility

This guide provides an in-depth technical exploration of the history and discovery of dexpropranolol, the dextrorotatory enantiomer of propranolol. It is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of its scientific journey from a stereochemical curiosity to an essential pharmacological tool. This document deviates from a standard template to present a logical and scientifically rigorous account, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction: The Dawn of a New Therapeutic Era

The mid-20th century witnessed a paradigm shift in cardiovascular medicine with the advent of beta-adrenergic receptor antagonists, or beta-blockers. At the forefront of this revolution was Sir James Black, a Scottish pharmacologist whose work at Imperial Chemical Industries (ICI) Pharmaceuticals was driven by a desire to alleviate the suffering caused by angina pectoris.[1][2][3] His foundational insight was that by blocking the effects of adrenaline on the heart, the organ's oxygen demand could be reduced, thereby preventing the chest pain associated with ischemic heart disease.[2][4] This line of reasoning, building upon Raymond P. Ahlquist's 1948 classification of adrenoceptors into α and β types, led to the development of the first clinically successful beta-blocker, propranolol, in 1962.[4][5] Propranolol, initially known as ICI 45,520, was a landmark achievement, offering a novel therapeutic strategy for a range of cardiovascular disorders.[5][6]

The Genesis of Propranolol and the Emergence of this compound

The synthesis of propranolol marked a significant milestone in rational drug design.[6] The process, in its fundamental form, involves the reaction of 1-naphthol with epichlorohydrin, followed by a reaction with isopropylamine.[7][8][9] This synthesis, however, yields a racemic mixture, a 1:1 combination of two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other.[10] These enantiomers were designated as (S)-(-)-propranolol (levpropranolol) and (R)-(+)-propranolol (this compound).

The critical turning point in the understanding of propranolol's pharmacology was the recognition of the profound impact of its stereochemistry.[11][12] Early pharmacological studies revealed that the beta-blocking activity of the racemic mixture resided almost exclusively in the (S)-(-)-enantiomer.[11] This stereoselectivity is a fundamental principle in pharmacology, as biological systems, being chiral themselves, often interact differently with the enantiomers of a drug.[11][12]

Pharmacological Profile of this compound: Beyond Beta-Blockade

While levpropranolol was the active beta-blocker, this compound was not inert. It presented a unique pharmacological profile that proved invaluable for dissecting the multifaceted actions of propranolol.

Negligible Beta-Adrenergic Receptor Blocking Activity

Comparative studies consistently demonstrated that this compound possesses negligible beta-adrenergic receptor blocking activity, being approximately 100 times less potent than its levorotatory counterpart.[13] This crucial difference allowed researchers to use this compound as a control to distinguish the effects of beta-blockade from other pharmacological properties of racemic propranolol.[13][14][15]

Membrane-Stabilizing and Local Anesthetic Effects

A significant characteristic of this compound is its membrane-stabilizing activity, a property it shares with racemic propranolol.[13][14][16] This "quinidine-like" effect is independent of beta-receptor antagonism and is attributed to the drug's ability to interfere with ion fluxes across cell membranes.[13][14] This property was a subject of considerable investigation, with studies designed to determine if it contributed to the anti-anginal and anti-arrhythmic effects of propranolol. Clinical investigations comparing racemic propranolol, this compound, and the cardioselective beta-blocker practolol (which lacks local anesthetic activity) concluded that the therapeutic benefit in angina pectoris was a result of beta-blockade, not the membrane-stabilizing action.[13][15][17]

Other Non-Cardiovascular Effects

Further research has explored other potential effects of this compound. For instance, studies have shown that both propranolol and this compound can have anti-oxidative interactions with neutrophils, a property linked to their membrane-stabilizing capabilities rather than beta-blockade.[16] Additionally, some research has suggested that high concentrations of d-propranolol can have an inhibitory effect on myocardial relaxation, an action not mediated by its beta-blocking properties.[18]

Experimental Methodologies: Isolating and Characterizing the Enantiomers

The scientific journey of this compound would not have been possible without the development of sophisticated analytical techniques to separate and characterize the enantiomers of propranolol.

Chiral Separation Techniques

The primary challenge in studying the individual enantiomers of propranolol was their separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) emerged as the most common and effective method.[10]

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Elution Order | Reference |

| ChiralPak® IA (amylose-based) | n-heptane/ethanol/diethylamine (80/20/0.1) | S(-)-isomer followed by R(+)-isomer | [10] |

| Chiralcel OD-H | n-hexane-ethanol-ammonia (70:30:0.4, v/v/v) | Not specified | [19] |

| Ovomucoid bonded stationary phase | 50 mM sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol | Not specified | [20] |

Experimental Protocol: Chiral Separation of Propranolol Enantiomers via HPLC

-

Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[10]

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 290 nm).

-

Sample Preparation: A standard solution of racemic propranolol hydrochloride is prepared in methanol.

-

Injection: A defined volume of the sample solution is injected into the HPLC system.

-

Analysis: The retention times of the two enantiomers are recorded. The elution order can be confirmed by injecting a pure standard of one of the enantiomers.[10]

Pharmacological Assays

A variety of in vitro and in vivo assays were employed to delineate the pharmacological profiles of this compound and levpropranolol.

-

Receptor Binding Assays: These assays quantify the affinity of each enantiomer for beta-adrenergic receptors. They typically involve incubating radiolabeled ligands with tissues or cells expressing the receptors in the presence of varying concentrations of the enantiomers.

-

In Vivo Models of Tachycardia: Animal models, often using isoprenaline-induced tachycardia, were instrumental in assessing the beta-blocking potency of the enantiomers. The ability of each enantiomer to antagonize the heart rate increase induced by isoprenaline was measured.

-

Exercise Tolerance Tests in Humans: Clinical studies involving patients with angina pectoris were crucial in determining the therapeutic relevance of the different properties of the propranolol enantiomers.[13][15][17] Patients' exercise capacity was measured after administration of racemic propranolol, this compound, and other beta-blockers.

Diagrams and Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Synthesis of Racemic Propranolol.

Caption: Pharmacological Properties of Propranolol Enantiomers.

Caption: Experimental Workflow for Enantiomer Characterization.

Conclusion: The Enduring Legacy of this compound

The story of this compound is a testament to the critical importance of stereochemistry in drug development and pharmacology. Initially overshadowed by its therapeutically active sibling, this compound carved its own niche as an indispensable scientific tool. Its distinct pharmacological profile allowed for the definitive elucidation of the mechanism of action of one of the most important classes of drugs in cardiovascular medicine. The history of this compound serves as a powerful reminder that even the "inactive" enantiomer can hold immense scientific value, contributing significantly to our understanding of drug action and paving the way for the development of more selective and effective therapeutic agents.

References

- Stapleton, M. P. (1997). Sir James Black and propranolol. The role of the basic sciences in the history of cardiovascular pharmacology. Texas Heart Institute Journal, 24(4), 336–342. [Link]

- Baker, J. G., Hill, S. J., & Summers, R. J. (2011). Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling. British Journal of Pharmacology, 164(8), 1861–1879. [Link]

- Main, B. G., & Tucker, H. (1985). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 28(9), 1224–1229. [Link]

- National Library of Scotland. (n.d.). Sir James Black: The pioneering Scottish scientist who won the Nobel Prize. [Link]

- Sremceva, N., Agbaba, D., Zisovska, E., & Popsimonova, G. (2022). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian pharmaceutical bulletin, 68(1), 43-49. [Link]

- Franc, A., & Kučerová, M. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 697. [Link]

- Wilson, A. G., Brooke, O. G., Lloyd, H. J., & Robinson, B. F. (1969). Mechanism of action of beta-adrenergic receptor blocking agents in angina pectoris: comparison of action of propranolol with this compound and practolol. British medical journal, 4(5680), 399–401. [Link]

- Vashistha, V. K., & Kumar, A. (2020). Stereochemical facets of clinical β-blockers: An overview. Chirality, 32(5), 722–735. [Link]

- NobelPrize.org. (n.d.). Sir James W. Black – Facts. [Link]

- Wilson, A. G., Brooke, O. G., Lloyd, H. J., & Robinson, B. F. (1969). Mechanism of Action of 3-Adrenergic Receptor Blocking Agents in this compound and Practolol. The BMJ, 4(5680), 399-401. [Link]

- Wikipedia. (2023, December 28). James Black (pharmacologist). [Link]

- Ohtani, H., Haginaka, J., & Wakai, J. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase.

- Farenc, A., & Brazier, J. L. (2002). The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor. Chirality, 14(2-3), 85-93. [Link]

- Somogyi, A., & Albrecht, M. (1983). [Synthesis and pharmacologic properties of pranolium and its optical isomers]. Pharmazie, 38(1), 39-41. [Link]

- Tran, V. A., Tran, N. H. T., Bach, L. G., & Le, V. T. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-7. [Link]

- Vashistha, V. K., & Kumar, A. (2020). Stereochemical facets of clinical β-blockers: An overview. Chirality, 32(5), 722-735. [Link]

- Li, H., Yang, J., Wang, Y., & Liu, D. (2011). [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry].

- Tran, V. A., Tran, N. H. T., Bach, L. G., & Le, V. T. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-7. [Link]

- Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

- Tran, V. A., Tran, N. H. T., Bach, L. G., & Le, V. T. (2020). The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. [Link]

- Wilson, A. G., Brooke, O. G., Lloyd, H. J., & Robinson, B. F. (1969). Mechanism of action of βadrenergic receptor blocking agents in angina pectoris: Comparison of action of propranolol with this compound and practolol. The BMJ, 4(5680), 399-401. [Link]

- Sremceva, N., Agbaba, D., Zisovska, E., & Popsimonova, G. (2022). Separation of propranolol enantiomers using chiral HPLC. Macedonian Pharmaceutical Bulletin, 68(1), 43-49. [Link]

- Wilson, A. G., Brooke, O. G., Lloyd, H. J., & Robinson, B. F. (1969). Mechanism of action of βadrenergic receptor blocking agents in angina pectoris: Comparison of action of propranolol with this compound and practolol. British Medical Journal, 4(5680), 399–401. [Link]

- Frishman, W. H. (2007). A Historical Perspective on the Development of β-Adrenergic Blockers. Journal of the American Society of Hypertension, 1(3), 191-200. [Link]

- Wikipedia. (2023, November 29). Discovery and development of beta-blockers. [Link]

- Manouras, A., & Lymperopoulos, A. (2021). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 74(10), 863-873. [Link]

- Tucker, W. D., Sankar, P., & Theetha Kariyanna, P. (2023). Beta Blockers. In StatPearls.

- Pérez, N. G., Cingolani, H. E., & Pérez, N. G. (1988). [Inhibitory effect of propranolol on myocardial relaxation not mediated by beta blockade]. Medicina, 48(4), 381-386. [Link]

- Klabunde, R. E. (2021). Beta-Adrenoceptor Antagonists (Beta-Blockers). In Cardiovascular Pharmacology Concepts. [Link]

- Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21–26. [Link]

- Anderson, R., & Lukey, P. T. (1990). Membrane stabilizing, anti-oxidative interactions of propranolol and this compound with neutrophils. Biochemical pharmacology, 40(7), 1537–1545. [Link]

- Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21-26. [Link]

- Tisdale, J. E., & Follin, S. L. (2009). Cardiovascular Effects of Non-Cardiovascular Drugs. The Permanente Journal, 13(4), 58–64. [Link]

- Vivonics Preclinical Ltd. (2022, December 1). Effect of non-cardiovascular drugs on cardiovascular system. [Link]

- Kumar, V., & Singh, P. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 29(21), 4983. [Link]

- Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21-26. [Link]

- McAinsh, J., & Baber, N. S. (1982). Comparative pharmacological and pharmacokinetic observations on propranolol (long acting formulation) and bendrofluazide administered separately and concurrently to volunteers. British journal of clinical pharmacology, 14(2), 237–242. [Link]

Sources